molecular formula C16H12Cl3N3O3 B12940416 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12940416
M. Wt: 400.6 g/mol
InChI Key: JIFIXUBJVGCKSS-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a pyridopyrimidinone derivative with a complex substitution pattern. Its core structure includes a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold substituted at positions 2 (chloro), 6 (2,6-dichloro-3,5-dimethoxyphenyl), and 8 (methyl). This compound is structurally related to fibroblast growth factor receptor (FGFR) inhibitors, particularly irreversible covalent inhibitors like PRN1371, which share the 6-(2,6-dichloro-3,5-dimethoxyphenyl) substituent but differ in other regions . The dichloro-dimethoxyphenyl group at position 6 is critical for binding to FGFR isoforms, while the chloro at position 2 and methyl at position 8 modulate selectivity and pharmacokinetic properties .

Properties

Molecular Formula

C16H12Cl3N3O3

Molecular Weight

400.6 g/mol

IUPAC Name

2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H12Cl3N3O3/c1-22-14-7(6-20-16(19)21-14)4-8(15(22)23)11-12(17)9(24-2)5-10(25-3)13(11)18/h4-6H,1-3H3

InChI Key

JIFIXUBJVGCKSS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[2,3-d]pyrimidinone precursor, followed by chlorination and methoxylation reactions to introduce the chlorine and methoxy groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization or chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of chlorine atoms can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and growth .

Comparison with Similar Compounds

Position 2

  • Methylamino (PRN1371): Introduces a nucleophilic group that participates in irreversible acryloyl-mediated covalent bonding to FGFR .
  • 3-(Methylthio)phenylamino (PD-173955): Shifts target selectivity to EPH receptors due to steric and electronic effects .

Position 6

  • 2,6-Dichloro-3,5-dimethoxyphenyl (Main Compound and PRN1371) : The methoxy groups improve solubility and hydrogen bonding with FGFR’s ATP-binding pocket, while chlorines enhance hydrophobic interactions .
  • 2,6-Dichlorophenyl (PD-173955 and DW14383) : Lacks methoxy groups, reducing affinity for FGFR but enabling binding to EPH receptors .

Position 8

  • Methyl (Main Compound and PD-173955) : Provides steric bulk without significantly affecting metabolic stability.
  • Acryloylpiperazinyl propyl (PRN1371) : Extends into solvent-exposed regions, improving pharmacokinetics and enabling covalent FGFR inhibition .

Pharmacokinetic and Selectivity Profiles

  • Main Compound: The chloro and dimethoxy groups may reduce metabolic clearance compared to non-methoxy analogues, but its irreversible binding mechanism (if applicable) remains unconfirmed in the evidence .
  • PRN1371 : Irreversible covalent binding extends target residence time, enhancing antitumor efficacy in vivo .
  • PD-173955 : Short half-life due to rapid metabolism of the methylthio group, limiting clinical utility .

Clinical and Preclinical Data

  • PRN1371: Showed IC₅₀ values of <10 nM against FGFR1–4 in enzymatic assays and inhibited tumor growth in xenograft models at 10 mg/kg doses .
  • DW14383 : Achieved tumor regression in FGFR2-amplified gastric cancer models, with superior selectivity over VEGFR2 (>100-fold) .

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